

Rhamnazin: A Comprehensive Technical Guide to its Pharmacological Properties

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Compound of Interest

Compound Name: Rhamnazin

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Abstract

Rhamnazin, a naturally occurring O-methylated flavonol, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of the multifaceted pharmacological properties of **rhamnazin**, with a focus on its anticancer, anti-inflammatory, antioxidant, and pro-ferroptotic activities. Detailed experimental methodologies for key assays are provided to facilitate reproducible research. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by **rhamnazin** are visualized using Graphviz (DOT language) to offer a clear understanding of its mechanisms of action. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction

Rhamnazin (3,5,4'-trihydroxy-7,3'-dimethoxyflavone) is a flavonoid found in various plants, including those of the Rhamnus genus.[1] Like other flavonoids, it possesses a core structure that lends itself to a range of biological activities.[1] Extensive preclinical research has demonstrated its potential as a therapeutic agent, particularly in the fields of oncology, inflammation, and neuroprotection.[2][3] This document aims to consolidate the current scientific knowledge on the pharmacological properties of **rhamnazin**, providing a technical foundation for further investigation and drug development efforts.

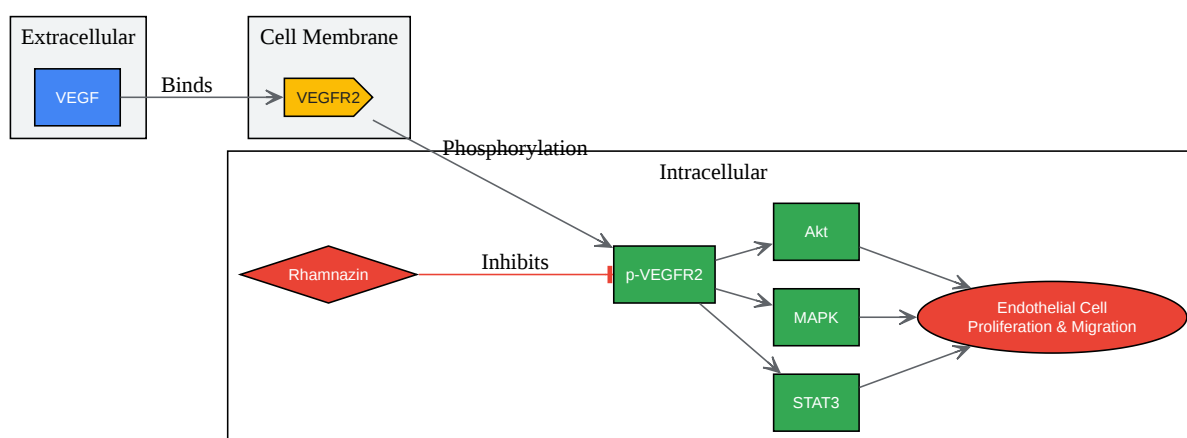
Anticancer Properties

Rhamnazin exhibits potent anticancer activity against various cancer cell lines through multiple mechanisms, including the inhibition of angiogenesis, induction of apoptosis, and initiation of ferroptosis.

Anti-Angiogenic Effects

A critical aspect of tumor growth and metastasis is angiogenesis, the formation of new blood vessels. **Rhamnazin** has been identified as a novel inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[4][5] It effectively inhibits the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs).[4][5]

Signaling Pathway: **Rhamnazin** exerts its anti-angiogenic effects by directly inhibiting the VEGF-induced phosphorylation of VEGFR2. This, in turn, blocks downstream signaling cascades, including the MAPK, STAT3, and Akt pathways, which are crucial for endothelial cell proliferation and survival.[6]



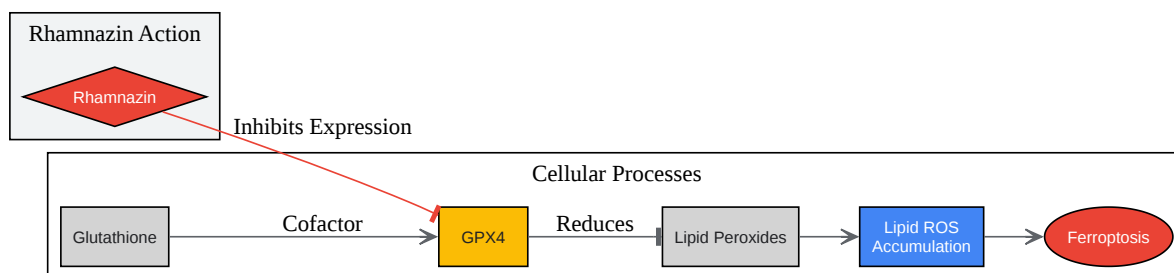
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Figure 1: Rhamnazin's inhibition of the VEGFR2 signaling pathway.

Induction of Ferroptosis in Hepatocellular Carcinoma

Recent studies have unveiled a novel anticancer mechanism of **rhamnazin**: the induction of ferroptosis in hepatocellular carcinoma (HCC) cells.[6] Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. **Rhamnazin** was found to reduce cell proliferation and invasion in HCC cells, an effect that was partially reversed by the ferroptosis inhibitor ferrostatin-1.[6]

Signaling Pathway: **Rhamnazin** induces ferroptosis by downregulating the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[6] The inhibition of GPX4 leads to an accumulation of reactive oxygen species (ROS) and lipid peroxidation, ultimately resulting in cell death.[6][7]



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Figure 2: Rhamnazin-induced ferroptosis via GPX4 inhibition.

Cytotoxicity in Various Cancer Cell Lines

Rhamnazin has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for **rhamnazin** in different cancer cell lines are summarized in the table below.

Cell Line	Cancer Type	IC50 (μM)	Reference
MCF-7	Breast Cancer	Not explicitly found	[8][9][10][11][12]
MDA-MB-231	Breast Cancer	Not explicitly found	[8][9][10][11][12]
Jurkat	Leukemia	Inferior to quercetin	[13]
SMMC-7721	Hepatocellular Carcinoma	~10-15	[14]
Huh-7	Hepatocellular Carcinoma	~10-15	[14]

Note: While several studies investigated the effects of **rhamnazin** on MCF-7 and MDA-MB-231 cells, specific IC50 values were not consistently reported in the searched literature. The effect on Jurkat cells was described as less potent than quercetin.

Anti-inflammatory Properties

Rhamnazin exhibits significant anti-inflammatory effects, primarily through the modulation of inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Mediators

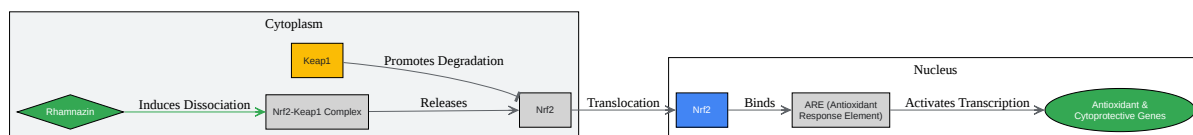
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, **rhamnazin** has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[4][15] It also down-regulates the activities of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in the synthesis of prostaglandins and leukotrienes, respectively.[4]

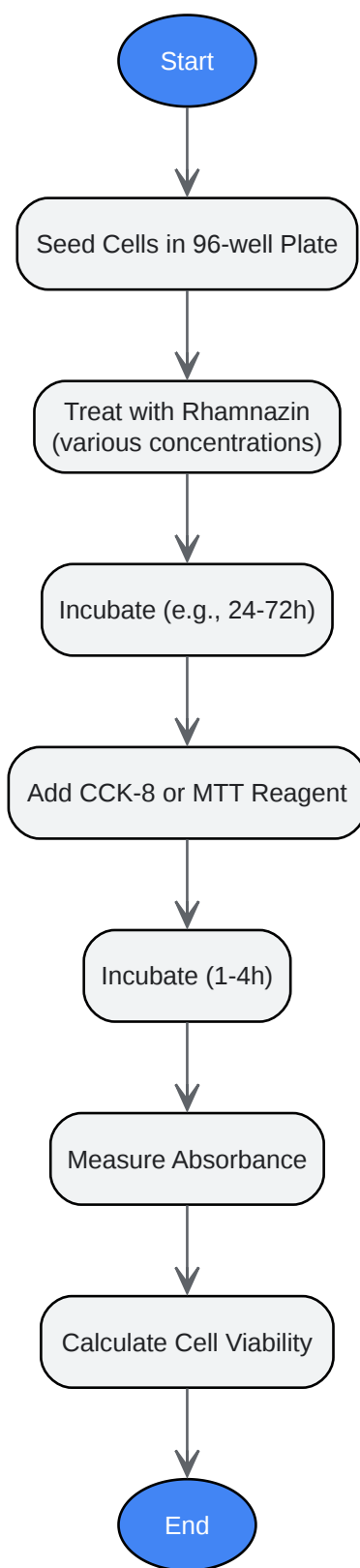
Modulation of the Nrf2 Pathway

The antioxidant and anti-inflammatory effects of **rhamnazin** are, in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Signaling Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of stimuli like

rhamnazin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.^{[18][19][20]}





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